

3-Bromo-2-propoxypyridine: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Bromo-2-propoxypyridine**

Cat. No.: **B1358712**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-propoxypyridine is a halogenated alkoxy-substituted pyridine derivative that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, possessing both a reactive bromine atom and a propoxy group on the pyridine core, allow for a wide range of chemical transformations. This makes it an attractive intermediate for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. The 2-propoxy group, in addition to influencing the electronic properties of the pyridine ring, can play a role in modulating the physicochemical properties, such as lipophilicity and metabolic stability, of the final target molecules. This guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of **3-Bromo-2-propoxypyridine**, complete with detailed experimental protocols and tabulated data to support researchers in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Bromo-2-propoxypyridine** is presented in the table below.

Property	Value
CAS Number	760207-92-9
Molecular Formula	C ₈ H ₁₀ BrNO
Molecular Weight	216.08 g/mol
Appearance	Not specified (likely a liquid or low-melting solid)
Boiling Point	Predicted: 229.7 ± 20.0 °C
Density	Predicted: 1.386 ± 0.06 g/cm ³

Synthesis of 3-Bromo-2-propoxypyridine

The most plausible synthetic route to **3-Bromo-2-propoxypyridine** involves a two-step sequence starting from the commercially available 2-amino-3-bromopyridine. The first step is the conversion of the amino group to a hydroxyl group, followed by a Williamson ether synthesis to introduce the propoxy chain.

Step 1: Synthesis of 3-Bromo-2-hydroxypyridine

3-Bromo-2-hydroxypyridine can be synthesized from 2-amino-3-bromopyridine via a diazotization reaction followed by hydrolysis.



[Click to download full resolution via product page](#)

Caption: Synthesis of 3-Bromo-2-hydroxypyridine.

Experimental Protocol: Synthesis of 3-Bromo-2-hydroxypyridine[1]

- In a flask equipped with a stirrer, dissolve 2-amino-3-bromopyridine (1.0 eq) in a solution of sulfuric acid in water.
- Cool the mixture to 0 °C in an ice bath.

- Slowly add a solution of sodium nitrite (NaNO_2) in water dropwise, maintaining the temperature at 0 °C.
- Stir the reaction mixture at 0 °C for 1 hour.
- Neutralize the reaction mixture with an aqueous solution of sodium hydroxide to pH 7.
- Extract the product with an organic solvent such as chloroform or ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-bromo-2-hydroxypyridine.

Reactant	Molar Eq.
2-Amino-3-bromopyridine	1.0
Sodium Nitrite	4.84
Sulfuric Acid	9.10
Product	Yield
3-Bromo-2-hydroxypyridine	~90%

Step 2: Synthesis of 3-Bromo-2-propoxypyridine via Williamson Ether Synthesis

3-Bromo-2-propoxypyridine can be prepared from 3-bromo-2-hydroxypyridine and a propyl halide (e.g., 1-bromopropane or 1-iodopropane) under basic conditions, following the Williamson ether synthesis methodology.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)



[Click to download full resolution via product page](#)

Caption: Williamson Ether Synthesis of **3-Bromo-2-propoxypyridine**.

Experimental Protocol: Synthesis of **3-Bromo-2-propoxypyridine**

- To a solution of 3-bromo-2-hydroxypyridine (1.0 eq) in a suitable aprotic solvent (e.g., DMF, THF, or acetone) in a round-bottom flask, add a base (e.g., sodium hydride, potassium carbonate, or cesium carbonate) (1.1-1.5 eq).
- Stir the mixture at room temperature for 30 minutes to form the corresponding alkoxide.
- Add 1-bromopropane or 1-iodopropane (1.1-1.2 eq) to the reaction mixture.
- Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **3-Bromo-2-propoxypyridine**.

Reactant	Molar Eq.
3-Bromo-2-hydroxypyridine	1.0
Base (e.g., NaH)	1.1
1-Bromopropane	1.1
Product	Yield
3-Bromo-2-propoxypyridine	Not specified (typically moderate to high)

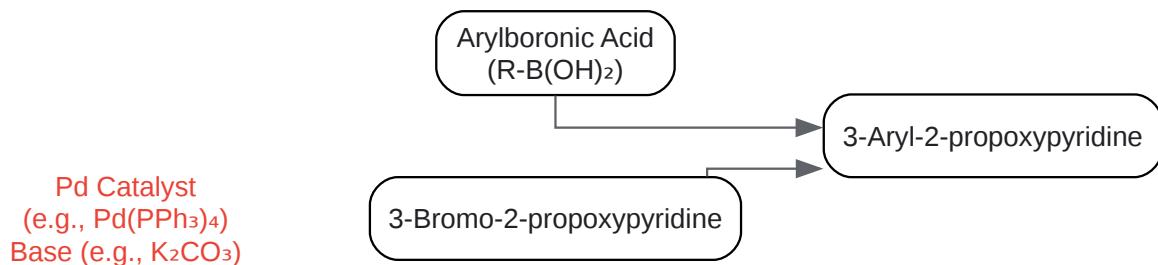
Key Reactions of **3-Bromo-2-propoxypyridine**

The bromine atom at the 3-position of **3-Bromo-2-propoxypyridine** serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, allowing for the facile

construction of C-C and C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between **3-Bromo-2-propoxypyridine** and various organoboron reagents, such as boronic acids or their esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl pyridine derivatives.



[Click to download full resolution via product page](#)

Caption: Suzuki-Miyaura Coupling of **3-Bromo-2-propoxypyridine**.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

- To a reaction vessel, add **3-Bromo-2-propoxypyridine** (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq).
- Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF/water).
- Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
- Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
- Separate the organic layer, and extract the aqueous layer with the organic solvent.

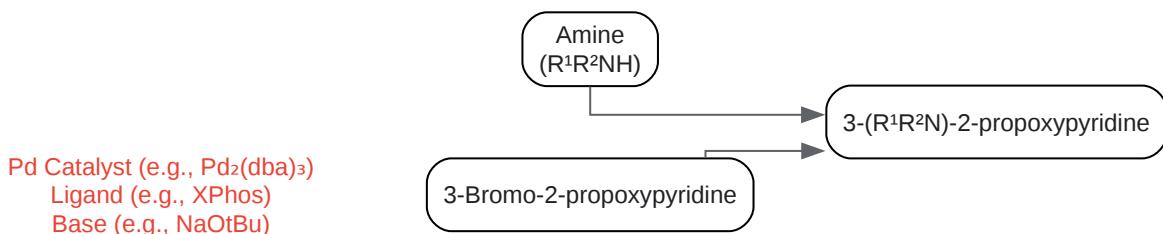
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the residue by column chromatography to afford the coupled product.

Table of Representative Suzuki-Miyaura Coupling Reactions of Bromopyridines

Aryl Halide	Boronic Acid	Catalyst (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
2-Bromopyridine	Phenylboronic acid	Pd(OAc) ₂ (2) / PPh ₃ (4)	K ₂ CO ₃	Toluene/H ₂ O	100	12	95
3-Bromopyridine	4-Methoxyphenylboronic acid	PdCl ₂ (dpf) (3)	Na ₂ CO ₃	Dioxane/H ₂ O	90	16	88
3-Bromo-2-methoxy pyridine	3-Thienylbromonic acid	Pd(PPh ₃) ₄ (5)	K ₃ PO ₄	DMF/H ₂ O	100	8	92

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling **3-Bromo-2-propoxypyridine** with a wide range of primary and secondary amines. This reaction is a cornerstone for the synthesis of N-aryl and N-heteroaryl amines, which are prevalent in many pharmaceutical agents.[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[9\]](#)[\[10\]](#)



[Click to download full resolution via product page](#)

Caption: Buchwald-Hartwig Amination of **3-Bromo-2-propoxypyridine**.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[2][9]

- In an oven-dried Schlenk tube, add the palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$ or $\text{Pd}(\text{OAc})_2$) (1-5 mol%), the phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-10 mol%), and the base (e.g., NaOtBu , K_3PO_4 , or Cs_2CO_3) (1.2-2.0 eq).
- Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
- Add **3-Bromo-2-propoxypyridine** (1.0 eq) and the amine (1.1-1.5 eq).
- Add a dry, degassed solvent (e.g., toluene, dioxane, or THF) via syringe.
- Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Table of Representative Buchwald-Hartwig Amination Reactions of Bromopyridines

Aryl Halide	Amine	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
3-Bromopyridine	Morpholine	Pd(OAc) ₂ (2)	BINAP (3)	NaOtBu	Toluene	100	18	95
2-Bromo-6-methylpyridine	Cyclohexane-1,2-diamine	Pd ₂ (dba) ₃ (0.18)	(±)-BINAP (0.35)	NaOtBu	Toluene	80	4	60[9]
3-Bromopyridine-D4	Aniline	Pd ₂ (dba) ₃ (1.5)	XPhos (3.6)	K ₃ PO ₄	Toluene	100	18	Not specified[2]

Applications in Drug Discovery and Materials Science

The derivatives of **3-Bromo-2-propoxypyridine** are of significant interest in drug discovery. The substituted 2-propoxypyridine scaffold is a common motif in a variety of biologically active molecules. The ability to introduce diverse functionalities at the 3-position through cross-coupling reactions allows for the rapid generation of compound libraries for screening against various biological targets. The propoxy group can enhance the metabolic stability and modulate the pharmacokinetic profile of drug candidates.

In materials science, the biaryl and heteroaryl pyridine structures synthesized from **3-Bromo-2-propoxypyridine** can be utilized as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other functional materials. The tunability of the electronic properties through substitution at the 3-position allows for the design of materials with specific optical and electronic characteristics.

Spectroscopic Data

While a comprehensive set of experimental spectroscopic data for **3-Bromo-2-propoxypyridine** is not readily available in the public domain, the expected spectral characteristics can be inferred from analogous compounds.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl chain (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen). The pyridine ring protons should appear as multiplets in the aromatic region.
- ¹³C NMR: The carbon NMR spectrum will show signals for the three carbons of the propyl group and the five carbons of the pyridine ring. The carbon attached to the bromine will be downfield shifted.
- IR Spectroscopy: The infrared spectrum would likely exhibit C-H stretching vibrations for the alkyl and aromatic protons, C-O stretching for the ether linkage, and characteristic C=C and C=N stretching vibrations for the pyridine ring.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Conclusion

3-Bromo-2-propoxypyridine is a valuable and versatile building block in organic synthesis. Its ability to undergo a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, provides a powerful tool for the construction of complex molecular architectures. This guide has provided an overview of its synthesis and reactivity, along with detailed experimental protocols and representative data to facilitate its use in research and development. The continued exploration of the chemistry of **3-Bromo-2-propoxypyridine** is expected to lead to the discovery of novel molecules with important applications in medicine and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. benchchem.com [benchchem.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [3-Bromo-2-propoxypyridine: A Versatile Building Block for Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1358712#3-bromo-2-propoxypyridine-as-a-building-block-in-organic-synthesis\]](https://www.benchchem.com/product/b1358712#3-bromo-2-propoxypyridine-as-a-building-block-in-organic-synthesis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com